N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide
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Overview
Description
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an ethanoanthracene moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach includes the reaction of 9,10-dihydro-9,10-ethanoanthracene with a suitable amine to form the intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride
- 3-[(12-Methyl-9,10-dihydro-9,10-ethanoanthracene)-11-yl]-3-oxo-2-(triphenylphosphoranylidene)propanoic acid methyl ester
Uniqueness
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethanoanthracene moiety and a benzamide group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C25H23NO |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-methyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)benzamide |
InChI |
InChI=1S/C25H23NO/c1-16-10-12-17(13-11-16)25(27)26-15-18-14-23-19-6-2-4-8-21(19)24(18)22-9-5-3-7-20(22)23/h2-13,18,23-24H,14-15H2,1H3,(H,26,27) |
InChI Key |
CVEAAUGUSNUSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
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